5,7-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
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Overview
Description
5,7-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridine ring and carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: 5,7-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the carboxylic acid group allows for easy modification to enhance its pharmacological activity.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the pyridine ring and methyl groups, resulting in different chemical properties and reactivity.
2-Pyridinylquinoline: Similar structure but without the carboxylic acid group, affecting its solubility and biological activity.
5,7-Dimethylquinoline: Lacks the pyridine ring, leading to differences in its chemical behavior and applications.
Uniqueness: 5,7-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and a wide range of applications. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
5,7-dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-6-11(2)16-13(17(20)21)8-14(19-15(16)7-10)12-4-3-5-18-9-12/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBSSUGXMGZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CN=CC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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